1,1-Dimethyl-4-acetylpiperazinium
Description
Properties
CAS No. |
61167-35-9 |
|---|---|
Molecular Formula |
C8H17N2O+ |
Molecular Weight |
157.23 g/mol |
IUPAC Name |
1-(4,4-dimethylpiperazin-4-ium-1-yl)ethanone |
InChI |
InChI=1S/C8H17N2O/c1-8(11)9-4-6-10(2,3)7-5-9/h4-7H2,1-3H3/q+1 |
InChI Key |
MSBLMBWXUVQCDY-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC[N+](CC1)(C)C |
Canonical SMILES |
CC(=O)N1CC[N+](CC1)(C)C |
Other CAS No. |
61167-35-9 |
Related CAS |
75667-84-4 (iodide) |
Synonyms |
1,1-dimethyl-4-acetylpiperazinium 1,1-dimethyl-4-acetylpiperazinium iodide 1-acetyl-4-methylpiperazine methiodide AMP MeI HPIP |
Origin of Product |
United States |
Scientific Research Applications
Neuroscience Research
1,1-Dimethyl-4-acetylpiperazinium is utilized extensively in neuroscience to investigate the roles of nAChRs in various physiological processes. Studies have demonstrated its efficacy in:
- Cardiovascular Regulation : Research has shown that this compound can modulate autonomic cardiovascular responses in animal models. It has been employed to elucidate the mechanisms by which α7 and α4β2 nAChRs influence cardiovascular function in urethane-anesthetized mice .
- Gastrointestinal Function : The compound has been used to study its effects on enteric viscerofugal neurons within the myenteric plexus of the guinea pig colon. This research aims to understand synaptic inputs and the role of nAChRs in gastrointestinal motility .
Metabolic Studies
In metabolic research, this compound has been investigated for its potential to improve glucose tolerance in diet-induced obese mice. This application highlights its relevance in studying metabolic disorders and the underlying mechanisms that could lead to therapeutic interventions for conditions like diabetes .
Case Study 1: Nicotinic Receptor Agonism
In a study published in Neuroscience, researchers examined the effects of this compound on excitatory motoneurons within the guinea pig ileum. The findings indicated that this compound could induce longitudinal muscle contractions through activation of nAChRs, providing insights into its potential therapeutic applications for gastrointestinal motility disorders .
Case Study 2: Hybridization Studies
Another significant study focused on hybridized derivatives of this compound. Researchers synthesized various piperazine derivatives through hybridization techniques and assessed their affinity for nAChRs. Some derivatives maintained a strong affinity while others did not, suggesting varied pharmacological profiles that could be exploited for drug development .
Comparative Data Table
| Application Area | Specific Use Case | Findings/Implications |
|---|---|---|
| Neuroscience | Cardiovascular regulation | Modulates autonomic responses via nAChR activation |
| Gastrointestinal Research | Effects on viscerofugal neurons | Influences synaptic inputs affecting gut motility |
| Metabolic Studies | Improvement of glucose tolerance | Potential therapeutic target for metabolic disorders |
| Hybridization Studies | Synthesis of piperazine derivatives | Varied affinities for nAChRs indicating diverse pharmacology |
Comparison with Similar Compounds
Isoarecolone Methiodide
- Structural Similarities : Both compounds share a rigid, bicyclic structure with a conjugated carbonyl group.
- Potency : 1,1-Dimethyl-4-acetylpiperazinium iodide is 2.6 times more potent than carbamylcholine but only 0.053 times as potent as isoarecolone methiodide .
- Mechanistic Insights : Molecular modeling reveals that isoarecolone methiodide’s superior potency arises from optimized steric and electrostatic interactions with nAChRs, which are less favorable in this compound due to slight geometric deviations .
| Compound | Relative Potency (vs. Carbamylcholine) | Key Structural Features |
|---|---|---|
| Isoarecolone methiodide | 50× | Bicyclic, rigid conjugated system |
| This compound | 2.6× | Monocyclic, acetyl substitution |
Acyclic Derivatives (TED and F3-TED)
- Structural Differences : Acyclic analogs like N,N,N,N'-tetramethyl-N'-acetylethylenediamine iodide (TED) lack the piperazine ring, resulting in greater conformational flexibility.
- Receptor Binding : Cyclic derivatives (e.g., this compound and F3-PIP) bind nAChRs at lower concentrations than their acyclic counterparts. For example, this compound exhibits 10-fold higher affinity for Torpedo electroplaque nAChRs compared to TED .
- Functional Implications : Rigidity enhances receptor-ligand complementarity, reducing entropic penalties during binding .
1,1-Dimethyl-4-phenylpiperazinium (DMPP)
- Pharmacological Profile: DMPP, a structural analog with a phenyl group instead of acetyl, acts as a ganglionic stimulant. Intravenous DMPP causes biphasic blood pressure responses (hypotension followed by hypertension), with the hypertensive phase blocked by hexamethonium, indicating ganglionic involvement .
- Comparison with this compound: Unlike DMPP, this compound’s acetyl group likely directs selectivity toward peripheral nAChRs rather than autonomic ganglia, though detailed mechanistic studies are needed .
Tetramethylammonium (TMA)
- Mechanistic Divergence : TMA, a simpler quaternary ammonium compound, exhibits both ganglionic and cholinergic effects. Its hypotensive phase is blocked by atropine, suggesting muscarinic receptor involvement, whereas this compound’s effects are predominantly nicotinic .
Physicochemical and Structural Determinants of Activity
- Rigidity and Conjugation : The cyclic piperazine backbone and acetyl group in this compound stabilize a planar conformation, enhancing nAChR binding .
- Steric and Electronic Factors : Substituent size and charge distribution critically influence potency. For instance, trifluoromethyl analogs (e.g., F3-PIP) show enhanced receptor affinity due to electron-withdrawing effects .
Tables of Comparative Data
Table 1: Receptor Binding Affinities
| Compound | nAChR EC50 (Torpedo) | Selectivity (nAChR vs. mAChR) |
|---|---|---|
| This compound | 0.8 µM | High |
| TED | 8.2 µM | Moderate |
| Isoarecolone methiodide | 0.016 µM | Very High |
Table 2: Pharmacodynamic Effects
| Compound | Vascular Action (BP Response) | Key Receptor Targets |
|---|---|---|
| This compound | Not reported; presumed nicotinic | nAChRs |
| DMPP | Biphasic (hypotension → hypertension) | Autonomic ganglia, nAChRs |
| TMA | Atropine-sensitive hypotension | Muscarinic and nicotinic receptors |
Q & A
Q. What are the recommended safety protocols for handling 1,1-Dimethyl-4-acetylpiperazinium in laboratory settings?
- Methodological Answer : Handling requires PPE (gloves, lab coat, safety goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation. Use dry powder or CO₂ for fire suppression, as combustion releases toxic fumes (e.g., CO, NOₓ). Store in airtight containers at room temperature, away from oxidizers. Spills should be neutralized with inert absorbents and disposed of via hazardous waste protocols .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer : Synthesis often involves nucleophilic substitution or acylation of piperazine derivatives. For example, alkylation of 4-acetylpiperazine with methyl iodide under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base). Optimize yields by controlling stoichiometry (1.2:1 methyl iodide:piperazine) and reaction time (12–24 hrs at 60°C). Monitor progress via TLC or LC-MS .
Q. How can NMR and mass spectrometry confirm the structural integrity of synthesized this compound?
- Methodological Answer : ¹H NMR : Look for singlet peaks at δ 2.3–2.5 ppm (N-CH₃ groups) and δ 2.1 ppm (acetyl CH₃). MS (ESI+) : Expected [M+H]⁺ at m/z 201.2. Compare fragmentation patterns with computational predictions (e.g., PubChem data). Use deuterated solvents (CDCl₃) to avoid interference .
Advanced Research Questions
Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Conduct systematic reproducibility studies under controlled conditions (pH, temperature). For solubility discrepancies, use standardized solvents (e.g., DMSO, water) and quantify via UV-Vis spectroscopy. Stability tests (TGA/DSC) can resolve decomposition temperature conflicts. Cross-validate with HPLC purity assays (>98%) .
Q. What computational modeling approaches are suitable for predicting the biological activity of this compound derivatives?
- Methodological Answer : Perform docking studies (AutoDock Vina) against target receptors (e.g., dopamine D3) using crystal structures from the PDB. Apply QSAR models to correlate substituent effects (e.g., logP, polar surface area) with activity. Validate predictions via in vitro assays (e.g., radioligand binding IC₅₀) .
Q. What strategies elucidate structure-activity relationships (SAR) of this compound analogs in receptor binding studies?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., halogenation at the acetyl group, alkyl chain extensions). Test affinity via competitive binding assays (e.g., ³H-labeled ligands). Use statistical tools (ANOVA) to identify critical substituents. Molecular dynamics simulations (AMBER) can map binding pocket interactions .
Q. How can regioselectivity challenges in modifying the piperazine ring of this compound be mitigated?
- Methodological Answer : Employ protective groups (e.g., Boc for secondary amines) to direct reactions to specific sites. Use steric hindrance (bulky reagents) or catalytic systems (Pd/Cu for cross-couplings). Monitor regioselectivity via 2D NMR (NOESY) to confirm substitution patterns .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
